5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite
Brand Name: Vulcanchem
CAS No.: 944138-03-8
VCID: VC2902739
InChI: InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57)/t39-,41-,42-,45-,65-/m1/s1
SMILES: CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Molecular Formula: C48H64N7O9PSi
Molecular Weight: 942.1 g/mol

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite

CAS No.: 944138-03-8

Cat. No.: VC2902739

Molecular Formula: C48H64N7O9PSi

Molecular Weight: 942.1 g/mol

* For research use only. Not for human or veterinary use.

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite - 944138-03-8

Specification

CAS No. 944138-03-8
Molecular Formula C48H64N7O9PSi
Molecular Weight 942.1 g/mol
IUPAC Name N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide
Standard InChI InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57)/t39-,41-,42-,45-,65-/m1/s1
Standard InChI Key DGDYJRDKFZTURB-WUYIOLTESA-N
Isomeric SMILES CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Introduction

Chemical Identity and Structural Properties

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite is a chemically protected nucleoside derivative designed for automated RNA synthesis. The full chemical name is N2-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-Guanosine-3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . This compound features several key functional groups that provide specific roles in RNA synthesis:

  • The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group

  • The 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group

  • The N2 position of guanosine is protected with an acetyl group

  • The 3'-position contains a phosphoramidite group for coupling reactions

Physical and Chemical Characteristics

The compound presents as a white powder with high purity specifications. Key physical and chemical parameters are presented in Table 1:

PropertyValueSource
CAS Number944138-03-8
Molecular FormulaC48H64N7O9PSi
Molecular Weight942.1 g/mol
Physical FormWhite powder
Purity≥98%
MDL NumberMFCD18643321
Storage Temperature-20°C
Shipping TemperatureDry ice

The compound requires storage at -20°C to maintain stability, and shipping typically involves dry ice to prevent degradation . This emphasizes the temperature-sensitive nature of phosphoramidites, which must be handled with care to maintain their integrity for RNA synthesis applications.

Synthesis Methodologies

The synthesis of 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite involves multiple steps that require precise control of reaction conditions and protective group manipulations. The synthesis process directly impacts the quality and utility of the resulting phosphoramidite in RNA synthesis applications.

Protection Strategy for Selective Functionalization

  • The 5'-hydroxyl group is first protected with a DMT group

  • The 2'-hydroxyl group is selectively protected with a TBDMS group

  • The N2 position of guanosine is protected with an acetyl group

  • The 3'-hydroxyl group is converted to a phosphoramidite

Recent developments include a highly effective method using small organic catalysts to produce 5′-O-DMT-2′-O-TBS mononucleosides selectively, avoiding the tedious protection/deprotection strategy necessary to differentiate the 2′- and 3′-hydroxyl groups .

Phosphoramidite Formation

The final step in the synthesis involves the conversion of the 3'-hydroxyl group to a phosphoramidite. This process typically utilizes 2-cyanoethyl N,N-diisopropylchlorophosphoramidite as the phosphitylating reagent, often with N-methylimidazole as a catalyst . The procedure generally follows these steps:

  • The protected nucleoside is dissolved in anhydrous dichloromethane

  • N,N-diisopropylethylamine is added as a base

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise

  • The reaction proceeds at room temperature under inert atmosphere

  • The product is purified by silica gel chromatography

This synthetic approach yields the final phosphoramidite with high selectivity (typically >98% for the desired 2'-O-TBDMS isomer over the 3'-O-TBDMS isomer) and good yields (>90%) .

Role in RNA Synthesis and Oligonucleotide Construction

The 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite serves as a fundamental building block in automated solid-phase RNA synthesis. Its importance stems from its contribution to the precise construction of RNA molecules with specific sequences and modifications.

Standard RNA Synthesis Chemistry

The 5'-DMT-2'-O-TBDMS chemistry is considered the standard procedure for RNA preparation, offering reliability and versatility for a wide range of applications . This chemistry allows:

  • Controlled coupling of nucleotides in the 3' to 5' direction

  • High coupling efficiencies (typically >98%)

  • Compatibility with automated synthesizers

  • Protection of reactive groups during synthesis

  • Selective deprotection post-synthesis

The use of TBDMS as the 2'-hydroxyl protecting group is particularly important, as it provides sufficient stability during the synthesis cycle while still being removable under mild conditions after synthesis completion.

Applications in Modified RNA Construction

Beyond standard RNA synthesis, this phosphoramidite is valuable in creating specifically modified oligonucleotides for structure and function studies . Applications include:

  • Synthesis of RNAs for antisense technology

  • Construction of aptamers with specific binding properties

  • Development of ribozymes with catalytic functions

  • Production of siRNAs for gene silencing applications

  • Creation of labeled RNAs for structural and functional studies

The compound enables the incorporation of guanosine residues at precise positions in RNA sequences, contributing to the growing field of RNA-based therapeutics and diagnostics.

Isotopic Variants and Specialized Applications

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite is available in various isotopically labeled forms, expanding its utility in specialized research applications.

Isotopically Labeled Variants

Several isotopically labeled versions are commercially available for specialized applications in research:

Isotopic LabelingIsotopic EnrichmentApplications
Standard (unlabeled)N/AGeneral RNA synthesis
15N at Position 1>98 atom %NMR studies, metabolic tracking
13C at Position 8>98 atom %Structural analysis by NMR, metabolic studies
Multiple labels>94-98 atom %Advanced structural and dynamic studies

These isotopically labeled variants enable sophisticated NMR studies, metabolic tracking experiments, and detailed structural analyses that would be impossible with standard unlabeled compounds .

Specialized Research Applications

The compound, particularly in its isotopically enriched forms, finds application in:

  • RNA structural studies using NMR spectroscopy

  • Investigation of RNA-protein interactions

  • Metabolic labeling experiments

  • Development of RNA-based therapeutic candidates

  • Studies of RNA folding and dynamics

Researchers have utilized these specially modified phosphoramidites to incorporate spectroscopic reporter groups that allow for selective reaction with specific reporters or functional entities, expanding the toolbox for RNA structure and function studies .

Comparable Compounds and Structural Variants

Several structural variants of guanosine phosphoramidites exist, differing primarily in the nature of the protecting groups used for the exocyclic amine and the 2'-hydroxyl position.

Comparative Analysis of Protection Strategies

Different protection strategies for guanosine affect reactivity, stability, and deprotection conditions:

CompoundN2 ProtectionKey DifferencesCAS NumberApplications
5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramiditeAcetylStandard protection, milder deprotection944138-03-8General RNA synthesis
5'-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine phosphoramiditeIsobutyrylIncreased stability, harsher deprotection147201-04-5Applications requiring extended stability

The choice between acetyl and isobutyryl protection influences deprotection conditions and can be selected based on the specific requirements of the RNA synthesis application .

Alternative 2'-Protection Strategies

Beyond TBDMS, alternative 2'-O-protecting groups have been developed:

  • 2'-O-TOM (triisopropylsilyloxymethyl)

  • 2'-O-ACE (bis(2-acetoxyethoxy)methyl)

  • 2'-O-TC (thionocarbamate)

Future Research Directions and Emerging Applications

Current research focusing on 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite and related compounds continues to expand, driven by growing interest in RNA-based therapeutics and diagnostic technologies.

Emerging Synthetic Methodologies

Research teams are actively working on improving synthesis routes for phosphoramidites, with focus areas including:

  • Development of new catalytic approaches for site-selective protection

  • Exploration of enlarged routes for industrial-scale production

  • Process optimization to increase yields and reduce costs

  • Green chemistry approaches to minimize environmental impact

These efforts aim to make phosphoramidites more accessible for large-scale applications while maintaining high quality and purity standards.

Expanding Applications in RNA Technology

The utility of 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite continues to grow in emerging fields:

  • Development of mRNA vaccines and therapeutics

  • CRISPR-related RNA guide strand synthesis

  • Construction of aptamer-based diagnostic platforms

  • Creation of RNA nanostructures for drug delivery

  • Synthesis of RNA-based catalysts for synthetic biology applications

As these fields advance, the demand for high-quality, specifically modified phosphoramidites will likely increase, driving further innovation in their synthesis and application.

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